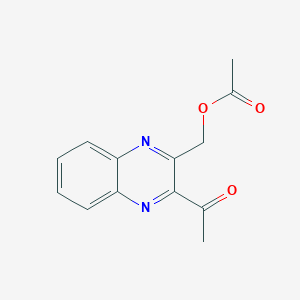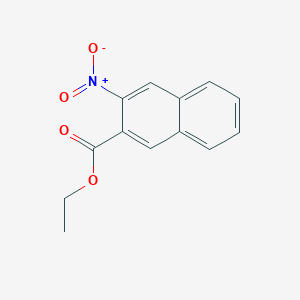
7-Methoxyquinoline-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxyquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C₁₂H₉NO₅ and a molecular weight of 247.2 g/mol . This compound is characterized by a quinoline ring substituted with a methoxy group at the 7th position and carboxylic acid groups at the 2nd and 3rd positions. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-2,3-dicarboxylic acid typically involves the reaction of a dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent . The process can be summarized as follows:
Reaction of Dichlorosuccinate with Amine: The dichlorosuccinate is reacted with a minimum of 3 molar equivalents of an amine in an inert solvent at temperatures ranging from 25°C to reflux for 1 to 24 hours.
Reaction with Aniline: The resulting mixture is further reacted with aniline in an inert organic solvent containing an organic acid (e.g., acetic acid) at temperatures between 25°C and 90°C for 1 to 24 hours.
Formation of Dialkyl Quinoline-2,3-dicarboxylate: The anilinofumarate formed is reacted with a Vilsmeier reagent in the presence of a hydrocarbon or chlorinated hydrocarbon solvent at 40°C to 110°C.
Hydrolysis: The dialkyl quinoline-2,3-dicarboxylate is then hydrolyzed to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring appropriate reaction conditions and safety measures are maintained.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxyquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Applications De Recherche Scientifique
7-Methoxyquinoline-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxyquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Quinoline-2,3-dicarboxylic acid: Lacks the methoxy group at the 7th position.
7-Hydroxyquinoline-2,3-dicarboxylic acid: Has a hydroxy group instead of a methoxy group at the 7th position.
7-Methylquinoline-2,3-dicarboxylic acid: Contains a methyl group at the 7th position instead of a methoxy group.
Uniqueness: 7-Methoxyquinoline-2,3-dicarboxylic acid is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
Propriétés
Numéro CAS |
948290-89-9 |
|---|---|
Formule moléculaire |
C12H9NO5 |
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
7-methoxyquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-18-7-3-2-6-4-8(11(14)15)10(12(16)17)13-9(6)5-7/h2-5H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
KDUYKRJAIPVUFN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)

![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)



![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)

![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)

![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)

